molecular formula C18H16N2O3 B2999752 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate CAS No. 1062050-19-4

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate

Cat. No.: B2999752
CAS No.: 1062050-19-4
M. Wt: 308.337
InChI Key: PGGMTJYQHPHBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COO-) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate typically involves the reaction of 2-methylbenzylamine with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13-5-2-3-7-16(13)11-20-17(21)12-23-18(22)15-8-4-6-14(9-15)10-19/h2-9H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGMTJYQHPHBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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